molecular formula C20H25FN2O5 B5561983 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate

1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate

Cat. No. B5561983
M. Wt: 392.4 g/mol
InChI Key: OMAJJMMDCVAHBE-UHFFFAOYSA-N
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Description

1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BCT-100, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

A study by (Sanjeevarayappa et al., 2015) detailed the synthesis and characterization of a related piperazine derivative, emphasizing the importance of specific synthetic routes and characterization techniques like LCMS, NMR, IR, and CHN analysis for deriving compounds with potential biological activities. The crystal structure was determined using X-ray diffraction, showcasing the compound's molecular geometry and intermolecular interactions.

Biological Evaluation

Although the direct biological applications of 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate were not highlighted, related research offers insight into potential areas of application. For example, the synthesis of novel compounds with specific structural characteristics, such as those by (Srinivas et al., 2015), demonstrated the significance of structural derivatives in developing specific COX2 inhibitors, suggesting potential anti-inflammatory applications.

Molecular Docking and Pharmacological Potential

Research by (Mamat et al., 2016) on functionalized piperazine derivatives explored their conformations through NMR and XRD studies, indicating the compounds' suitability for bioorthogonal labeling. This implies a broader utility in drug development, where structural versatility can enhance drug delivery mechanisms.

Structural Analysis and Molecular Conformations

Investigations into the crystal structures of related compounds, such as those by (Faizi et al., 2016), provide crucial insights into the molecular conformations and stability of piperazine derivatives. Understanding these aspects is vital for the rational design of molecules with desired biological activities.

properties

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O.C2H2O4/c19-16-5-3-14(4-6-16)18(22)21-9-7-20(8-10-21)17-12-13-1-2-15(17)11-13;3-1(4)2(5)6/h3-6,13,15,17H,1-2,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJJMMDCVAHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bicyclo[2.2.1]hept-2-yl-piperazin-1-yl)-(4-fluoro-phenyl)-methanone

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